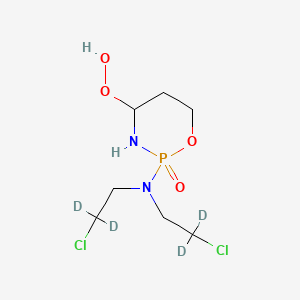

4-Hydroperoxy Cyclophosphamide-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C7H15Cl2N2O4P |

|---|---|

分子量 |

297.11 g/mol |

IUPAC名 |

N,N-bis(2-chloro-2,2-dideuterioethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)/i2D2,3D2 |

InChIキー |

VPAWVRUHMJVRHU-RRVWJQJTSA-N |

異性体SMILES |

[2H]C([2H])(CN(CC([2H])([2H])Cl)P1(=O)NC(CCO1)OO)Cl |

正規SMILES |

C1COP(=O)(NC1OO)N(CCCl)CCCl |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 4-Hydroperoxy Cyclophosphamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Hydroperoxy Cyclophosphamide-d4, a crucial deuterated analog of an active cyclophosphamide metabolite. This document details the synthetic route, purification methodologies, and relevant biological pathways, presented in a clear and structured format to aid researchers in their drug development and metabolism studies.

Introduction

4-Hydroperoxy cyclophosphamide is a key pre-activated form of cyclophosphamide, a widely used anticancer and immunosuppressive agent. In vivo, cyclophosphamide is metabolized by cytochrome P450 enzymes to 4-hydroxycyclophosphamide, which exists in equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide then decomposes to the cytotoxic phosphoramide mustard and the toxic byproduct acrolein. 4-Hydroperoxy cyclophosphamide serves as a stable precursor that spontaneously converts to 4-hydroxycyclophosphamide in aqueous solutions, making it a valuable tool for in vitro studies. The deuterated analog, this compound, is particularly important for metabolic studies, acting as an internal standard for quantitative analysis by mass spectrometry.

Synthesis of this compound

The synthesis of this compound involves a two-step process: the synthesis of the deuterated precursor, Cyclophosphamide-d4, followed by its oxidation to the final product.

Synthesis of Cyclophosphamide-d4

The synthesis of Cyclophosphamide-d4 has been described in the literature and involves the use of deuterated reagents to introduce the deuterium labels. A common route involves the reaction of a deuterated propanolamine derivative with N,N-bis(2-chloroethyl)phosphoramidic dichloride.

Experimental Protocol:

A detailed protocol for the synthesis of d4-cyclophosphamide is outlined by Griggs and Jarman (1975). The synthesis involves the preparation of 3-amino-1,1,2,2-d4-propanol followed by its reaction with N,N-bis(2-chloroethyl)phosphoramidic dichloride.

Ozonolysis of Cyclophosphamide-d4

The conversion of Cyclophosphamide-d4 to this compound can be achieved through ozonolysis. This method has been reported for the non-deuterated analog with yields of approximately 20%.

Experimental Protocol:

-

Dissolve Cyclophosphamide-d4 in a suitable solvent mixture, such as acetone/water.

-

Cool the solution to 0°C.

-

Bubble ozone gas through the solution for a specified period.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and proceed with purification.

Purification of this compound

Purification of the synthesized this compound is critical to remove unreacted starting material and byproducts. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol: Preparative HPLC

-

Column: A reversed-phase C18 column is recommended.

-

Mobile Phase: A gradient of water and acetonitrile is typically used.

-

Detection: An Evaporative Light Scattering Detector (ELSD) or a UV detector can be employed.

-

Fraction Collection: Collect fractions corresponding to the peak of this compound.

-

Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of 4-Hydroperoxy Cyclophosphamide and its deuterated analog.

| Parameter | 4-Hydroperoxy Cyclophosphamide | This compound |

| Synthesis Yield | ~20% (via ozonolysis) | Data not available |

| Purity | >98% (achievable with HPLC) | Data not available |

| Molecular Weight | 293.08 g/mol | 297.11 g/mol |

| Mass Spectrometry Data | Data available in literature | Key fragments for d4-analog reported |

| NMR Data | Data available in literature | Data not available |

Signaling Pathways and Experimental Workflows

Cyclophosphamide Activation Pathway

The following diagram illustrates the metabolic activation of cyclophosphamide, highlighting the central role of 4-hydroxycyclophosphamide, for which 4-hydroperoxy cyclophosphamide is a stable precursor.

Experimental Workflow for Synthesis and Purification

The logical flow of the synthesis and purification process is depicted in the following diagram.

An In-depth Technical Guide to 4-Hydroperoxy Cyclophosphamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and biological activities of 4-Hydroperoxy Cyclophosphamide-d4. This deuterated analog of a key active metabolite of the widely used anticancer drug cyclophosphamide is an essential tool in metabolism, pharmacokinetic, and mechanistic studies.

Core Chemical Properties

This compound is a labeled version of 4-hydroperoxy cyclophosphamide, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays.[1]

| Property | Value | Reference(s) |

| Chemical Name | 2-[Bis(2-chloroethyl)amino]tetrahydro-2-oxido-2H-1,3,2-oxazaphosphorin-4-yl Hydroperoxide-d4 | [2] |

| Synonyms | 4-Hydroperoxycyclofosfamide-d4, Asta 6496-d4 | [2] |

| CAS Number | 1246816-71-6 | [3] |

| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₄P | [3] |

| Molecular Weight | 297.11 g/mol | [3] |

| Appearance | White to beige powder/solid | [4] |

| Purity | ≥95% to ≥98% (HPLC) | [4][5] |

| Melting Point | 92-94 °C (decomposes) | [6] |

Solubility and Stability

Proper handling and storage are crucial for maintaining the integrity of this compound.

| Solvent | Solubility | Reference(s) |

| DMSO | 50 mg/mL (168.29 mM) - requires sonication | [3] |

| 2 mg/mL (clear solution) | [4] | |

| Chloroform | Slightly soluble | [7] |

| Methanol | Slightly soluble | [6] |

| Water | Soluble (parent compound, cyclophosphamide monohydrate is 40 mg/mL) |

Storage and Stability:

-

Long-term storage: Recommended at -80°C under an inert atmosphere.[3] It is stable for at least 6 months under these conditions.

-

Short-term storage: Can be stored at -20°C for up to one month.[3]

-

Sensitivity: The compound is hygroscopic and temperature-sensitive.[6] Aqueous stock solutions are not stable and should be freshly prepared.

Biological Activity and Mechanism of Action

4-Hydroperoxy Cyclophosphamide is the primary active metabolite of the prodrug cyclophosphamide.[8] Its deuterated form, this compound, is expected to have the same biological mechanism. The parent compound, cyclophosphamide, is a widely used alkylating agent in cancer chemotherapy and as an immunosuppressant.[5]

The cytotoxic effects of 4-hydroperoxy cyclophosphamide are mediated through its ability to crosslink DNA, which ultimately leads to apoptosis.[8] This process is, at least in part, independent of caspase activation and involves the production of reactive oxygen species (ROS), which triggers the mitochondrial death pathway.[8]

Experimental Protocols

Synthesis

General Protocol for Ozonolysis of Cyclophosphamide:

-

Dissolve cyclophosphamide in a mixture of acetone and water.

-

Cool the solution to 0°C.

-

Bubble ozone gas through the solution. The reaction progress should be monitored by a suitable method, such as thin-layer chromatography (TLC).

-

Upon completion, the product, 4-hydroperoxycyclophosphamide, can be isolated and purified. This reaction typically yields the product in a modest yield of approximately 20%.[9]

Note: This is a generalized protocol and requires optimization for the synthesis of the deuterated compound. The handling of ozone requires specialized equipment and safety precautions.

Bioanalytical Quantification using UPLC-MS/MS

This compound is frequently used as an internal standard for the quantification of 4-hydroxycyclophosphamide in biological matrices.[1] The following is a representative protocol based on published methods.

Sample Preparation (from whole blood):

-

To stabilize the analyte, which is unstable in plasma, derivatization is necessary immediately after sample collection. This can be achieved by adding a derivatizing agent like phenylhydrazine or semicarbazide hydrochloride (SCZ).[1][10]

-

For volumetric absorptive microsampling (VAMS), a VAMS tip is used to absorb a precise volume of the sample (e.g., 25 µL of blood).[11]

-

The internal standard, this compound, is added.

-

Proteins are precipitated using a solvent like methanol.[12]

-

The sample is then vortexed, sonicated, and centrifuged to separate the supernatant for analysis.[11]

UPLC-MS/MS Conditions:

-

UPLC System: Waters ACQUITY UPLC® or similar.[10]

-

Column: A reverse-phase column such as Waters Acquity® UPLC BEH C18 (2.1 × 100 mm; 1.7 μm) or Thermo Scientific™ Hypersil™ BDS C18 (2.1×100 mm, 3.0 μm).[1][10]

-

Mobile Phase: A gradient of 0.01-0.2% formic acid in water and 0.01-0.2% formic acid in acetonitrile or methanol.[1][10][12]

-

Injection Volume: 10 µL.[10]

-

Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[1][12]

-

MRM Transitions:

Visualizations

Metabolic Pathway of Cyclophosphamide

The following diagram illustrates the metabolic activation of the prodrug cyclophosphamide to its active cytotoxic metabolites.

Caption: Metabolic activation and deactivation pathways of cyclophosphamide.

Apoptosis Signaling Pathway of 4-Hydroperoxy Cyclophosphamide

This diagram outlines the proposed caspase-independent apoptotic pathway induced by 4-hydroperoxy cyclophosphamide.

Caption: Caspase-independent apoptosis induced by 4-hydroperoxy cyclophosphamide.

References

- 1. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. 4-Hydroperoxycyclophosphamide ≥98% (HPLC) | 39800-16-3 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. mybiosource.com [mybiosource.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Studies on 4-hydroperoxycyclophosphamide (NSC-181815): a simple preparation method and its application for the synthesis of a new class of "activated" sulfur-containing cyclophosphamide (NSC-26271) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Sensitive and Rapid Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometric Assay for the Simultaneous Quantitation of Cyclophosphamide and the 4-Hydroxycyclophosphamide Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Activation of 4-Hydroperoxy Cyclophosphamide-d4 versus Cyclophosphamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the activation mechanisms of the traditional anticancer prodrug cyclophosphamide and its pre-activated, deuterated analog, 4-hydroperoxy cyclophosphamide-d4. Cyclophosphamide requires hepatic cytochrome P450 (CYP450) enzymatic activation to elicit its cytotoxic effects, a process that introduces significant inter-individual variability in clinical outcomes. In contrast, 4-hydroperoxy cyclophosphamide is a synthetic derivative that circumvents this enzymatic activation step, spontaneously converting to the active metabolite, 4-hydroxycyclophosphamide. The incorporation of deuterium in this compound is intended to modulate its pharmacokinetic profile through the kinetic isotope effect, potentially leading to more predictable and sustained therapeutic exposure. This guide delves into the activation pathways, provides detailed experimental protocols for their study, presents quantitative data for comparison, and visualizes key processes using Graphviz diagrams.

Introduction

Cyclophosphamide (CP) is a widely used alkylating agent in the treatment of various cancers and autoimmune diseases.[1] However, its clinical efficacy is hampered by its nature as a prodrug, requiring metabolic activation primarily by the hepatic CYP450 enzyme system, particularly isoforms like CYP2B6 and CYP3A4.[2] This enzymatic conversion to 4-hydroxycyclophosphamide (4-OHCP) is the rate-limiting step and a major source of pharmacokinetic variability among patients. 4-hydroperoxy cyclophosphamide (4-OOH-CP) is a pre-activated derivative that chemically decomposes to 4-OHCP, thus bypassing the need for enzymatic activation.[3] The deuterated analog, this compound, is designed to leverage the deuterium kinetic isotope effect (KIE), which can slow down metabolic processes and potentially improve the drug's pharmacokinetic properties and safety profile.[4] This guide will explore the core differences in the activation of these two compounds, providing researchers with the necessary technical details to design and interpret experiments.

Activation Pathways

The activation of cyclophosphamide is a multi-step process, whereas 4-hydroperoxy cyclophosphamide activation is a more direct chemical conversion.

Cyclophosphamide Activation Pathway

The metabolic activation of cyclophosphamide is initiated by hepatic CYP450 enzymes, which hydroxylate the parent compound at the C4 position to form 4-hydroxycyclophosphamide (4-OHCP).[5] 4-OHCP exists in equilibrium with its open-ring tautomer, aldophosphamide.[2] Aldophosphamide then undergoes spontaneous β-elimination to yield the ultimate cytotoxic agent, phosphoramide mustard, and a toxic byproduct, acrolein.[6] Phosphoramide mustard is responsible for the therapeutic effects of cyclophosphamide by forming DNA cross-links, leading to apoptosis in rapidly dividing cells.[6]

This compound Activation Pathway

This compound is designed to bypass the enzymatic activation step. It spontaneously decomposes in aqueous solution to form 4-hydroxycyclophosphamide-d4. From this point, the activation cascade is identical to that of cyclophosphamide, leading to the formation of deuterated phosphoramide mustard and acrolein. The deuterium atoms are typically placed on the chloroethyl side chains, which can influence the rate of subsequent metabolic deactivation pathways.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the activation and cytotoxic effects of cyclophosphamide and its derivatives.

Table 1: Comparative in vitro Cytotoxicity

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 4-Hydroperoxycyclophosphamide | U87 Glioblastoma | MTT | 15.67 ± 0.58 | [7] |

| 4-Hydroperoxycyclophosphamide | T98 Glioblastoma | MTT | 19.92 ± 1 | [7] |

| Cyclophosphamide | Raw 264.7 Macrophage | MTT | >250 µg/ml (~957 µM) | [8] |

| Phosphoramide Mustard | Yeast | Viability | ~5-fold less potent than NNM | [9] |

| 4-Hydroperoxycyclophosphamide | Yeast | Viability | ~5-fold more potent than PM | [9] |

Table 2: Pharmacokinetic Parameters

| Compound | Species | Dose | Key Finding | Reference |

| 4-Hydroperoxycyclophosphamide | Rat | 90 mg/kg | 3-fold higher blood levels of 4-OHCP compared to CP | [3] |

| Cyclophosphamide | Rat | 100 mg/kg | - | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the activation and analysis of cyclophosphamide and this compound.

In Vitro Activation of Cyclophosphamide using Liver S9 Fraction

This protocol describes the enzymatic activation of cyclophosphamide using a liver S9 fraction, which contains both microsomal and cytosolic enzymes.

Materials:

-

Cyclophosphamide

-

Rat or human liver S9 fraction (commercially available or prepared in-house)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Test compound stock solution (in a suitable solvent, e.g., DMSO, at a concentration that the final solvent concentration in the incubation is ≤1%)

-

Ice bath

-

Shaking water bath at 37°C

-

Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)

-

Centrifuge

Procedure:

-

Preparation of S9 Mix: On ice, prepare the S9 reaction mixture. For a 1 mL reaction, combine:

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (prepare according to the manufacturer's instructions)

-

Liver S9 fraction (the final protein concentration typically ranges from 0.5 to 2.0 mg/mL; this may require optimization)[10]

-

-

Pre-incubation: Aliquot the S9 mix into pre-chilled microcentrifuge tubes. Add the cyclophosphamide stock solution to the tubes. The final volume before adding the NADPH regenerating system should be adjusted with buffer. Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[10]

-

Initiation of Reaction: Start the reaction by adding the pre-warmed NADPH regenerating system solution.[10]

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 30, 60, 120 minutes). Time-course experiments are recommended to determine the optimal incubation time.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile). This will precipitate the proteins.

-

Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Analysis: Collect the supernatant for analysis of cyclophosphamide and its metabolites by LC-MS/MS.

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of activated cyclophosphamide metabolites or this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds (e.g., this compound, phosphoramide mustard)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[11]

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

The Deuterium Kinetic Isotope Effect

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[12] The C-D bond is stronger than the C-H bond, and therefore requires more energy to break. In drug metabolism, if the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, replacing that hydrogen with deuterium can slow down the reaction.[4] For cyclophosphamide, deuteration of the chloroethyl side chains is intended to reduce the rate of N-dechloroethylation, a minor metabolic pathway that leads to the formation of neurotoxic chloroacetaldehyde. By slowing this competing pathway, more of the parent drug may be available for the desired 4-hydroxylation activation pathway.

Conclusion

This compound offers a promising alternative to traditional cyclophosphamide by circumventing the need for enzymatic activation, thereby potentially reducing inter-individual pharmacokinetic variability. The incorporation of deuterium further refines its metabolic profile, aiming to enhance its therapeutic window. This technical guide provides a foundational understanding of the activation mechanisms of both compounds, along with practical experimental protocols and comparative data to aid researchers in their investigations. Further studies are warranted to fully elucidate the clinical implications of these differences and to optimize the therapeutic application of deuterated cyclophosphamide analogs.

References

- 1. Cytotoxic activity relative to 4-hydroxycyclophosphamide and phosphoramide mustard concentrations in the plasma of cyclophosphamide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor efficacy and pharmacokinetic analysis of 4-hydroperoxycyclophosphamide in comparison with cyclophosphamide +/- hepatic enzyme effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. researchhub.com [researchhub.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxicity, interstrand cross-links and DNA fragmentation induced by 'activated' cyclophosphamide in yeast: comparative studies on 4-hydroperoxy-cyclophosphamide, its monofunctional analogon, acrolein, phosphoramide mustard, and nor-nitrogen mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.ctfassets.net [assets.ctfassets.net]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-Hydroperoxy Cyclophosphamide in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 4-Hydroperoxy Cyclophosphamide (4-HC), the pre-activated metabolite of cyclophosphamide, in the induction of apoptosis. Cyclophosphamide is a widely utilized chemotherapeutic agent, and understanding the apoptotic mechanisms of its active form is crucial for optimizing cancer therapies and developing novel drug candidates. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to the study of 4-HC-induced apoptosis. While the focus is on 4-HC, this information is directly applicable to its deuterated form, 4-Hydroperoxy Cyclophosphamide-d4, which is functionally identical in biological systems and primarily used as an internal standard in analytical studies.

Core Mechanisms of 4-HC-Induced Apoptosis

4-Hydroperoxy Cyclophosphamide is a potent inducer of apoptosis, exerting its cytotoxic effects through a multi-faceted approach that involves DNA damage, the generation of oxidative stress, and the activation of several key signaling cascades. Research has demonstrated that 4-HC can trigger both caspase-dependent and caspase-independent apoptotic pathways, highlighting its complex and robust mechanism of action.

The primary mechanism involves its function as an alkylating agent, leading to DNA damage which can arrest the cell cycle and initiate apoptosis.[1] Furthermore, 4-HC treatment has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[1] This oxidative stress is a key player in mediating apoptosis through the mitochondrial pathway.[1][2]

Signaling Pathways in 4-HC-Induced Apoptosis

Several distinct but interconnected signaling pathways are activated by 4-HC to orchestrate apoptosis. These include the mitochondrial (intrinsic) pathway, the endoplasmic reticulum (ER) stress pathway, and the p53-mediated pathway.

Mitochondrial Pathway

4-HC treatment leads to the upregulation of the pro-apoptotic protein Bax and the subsequent nuclear relocation of mitochondrial factors such as apoptosis-inducing factor (AIF) and endonuclease G (EndoG).[2] This process can mediate caspase-independent T-cell apoptosis.[2] Overexpression of the anti-apoptotic protein Bcl-2 has been shown to offer partial protection against 4-HC-induced apoptosis.[2] The mitochondrial pathway is often initiated by cellular stressors like oxidative stress, which is a known consequence of 4-HC exposure.[1]

Endoplasmic Reticulum (ER) Stress Pathway

4-HC can stimulate ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.[3] Studies in human glioblastoma cell lines have shown that 4-HC treatment increases the expression of key ER stress markers including glucose-regulated protein 78 (GRP78), activating transcription factor 6 (ATF6), phospho-protein kinase R (PKR)-like endoplasmic reticulum (ER) kinase (p-PERK), and phospho-inositol-requiring enzyme 1 alpha (p-IRE1α).[3][4] This cascade ultimately leads to an increase in caspase-3 expression, indicating the involvement of a caspase-dependent apoptotic cell death.[3]

p53-Mediated Pathway

The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage, a primary effect of 4-HC. In response to 4-HC-induced DNA damage, p53 can be activated, leading to cell cycle arrest and apoptosis.[5] Studies on embryonic murine limbs have shown that the presence of functional p53 is critical for 4-HC-induced apoptosis.[5][6] In p53-deficient cells, 4-HC treatment tends to induce necrosis rather than apoptosis.[5] This highlights the importance of the p53 pathway in determining the mode of cell death in response to 4-HC.

Quantitative Data on 4-HC-Induced Apoptosis

The following tables summarize key quantitative findings from various studies on the apoptotic effects of 4-HC.

Table 1: IC50 Values of 4-HC in Glioblastoma Cell Lines

| Cell Line | IC50 (µM) for 24h Treatment | Reference |

| U87 | 15.67 ± 0.58 | [3][4] |

| T98 | 19.92 ± 1.00 | [3][4] |

Table 2: Apoptotic and Dead Cell Populations after 4-HC Treatment in Glioblastoma Cell Lines

| Cell Line | Treatment | Viable Cells (%) | Apoptotic Cells (%) | Dead Cells (%) | Reference |

| U87 | Control | 96.36 ± 0.50 | 3.16 ± 1.07 | 0.46 ± 0.42 | [4] |

| U87 | 4-HC (IC50) | 46.93 ± 1.38 | 42.73 ± 2.11 | 10.33 ± 2.78 | [4] |

| T98 | Control | 96.20 ± 1.05 | 3.43 ± 1.13 | 0.36 ± 0.32 | [4] |

| T98 | 4-HC (IC50) | 55.16 ± 1.40 | 41.70 ± 2.11 | 3.13 ± 0.85 | [4] |

Table 3: Effects of 4-HC on Immune Cell Functions

| Cell Type | Response Measured | Inhibitory Concentration of 4-HC (µg/mL) | Reference |

| T-cells | Proliferation to mitogens and alloantigens | > 6-12 (partial inhibition) | [7] |

| Activated T-cells & NK cells | Cytotoxic functions | 3-6 | [7] |

| B-cells | PWM-induced IgG synthesis | < 3 | [7] |

Experimental Protocols for Studying 4-HC-Induced Apoptosis

This section outlines general methodologies for key experiments used to investigate the role of 4-HC in apoptosis.

Cell Viability and Apoptosis Assays

A common approach to quantify apoptosis is through flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI).

Protocol:

-

Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of 4-HC for the desired time period. Include a vehicle-treated control group.

-

Cell Harvesting: For adherent cells, detach them using a gentle cell dissociation agent like trypsin. For suspension cells, collect them by centrifugation.

-

Washing: Wash the cells with cold PBS to remove any residual medium.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye (e.g., PI or 7-AAD).

-

Incubation: Incubate the cells in the dark according to the manufacturer's instructions.

-

Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and viability dye negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be viability dye positive and Annexin V negative.[8]

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.

Protocol:

-

Protein Extraction: Following treatment with 4-HC, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, GRP78, p53).

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is employed to measure changes in the mRNA levels of apoptosis-related genes.

Protocol:

-

RNA Extraction: Isolate total RNA from 4-HC-treated and control cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction with a master mix containing a fluorescent dye (e.g., SYBR Green), forward and reverse primers for the target genes, and the cDNA template.

-

Data Analysis: Run the reaction in a real-time PCR cycler. Analyze the amplification data to determine the relative expression of the target genes, normalized to a housekeeping gene.

Conclusion

4-Hydroperoxy Cyclophosphamide is a potent inducer of apoptosis, acting through a complex network of signaling pathways. Its ability to trigger both caspase-dependent and -independent cell death, coupled with the involvement of oxidative stress, mitochondrial dysfunction, and ER stress, underscores its efficacy as a chemotherapeutic agent. A thorough understanding of these mechanisms is paramount for the development of more effective cancer treatments and for identifying potential therapeutic targets to overcome drug resistance. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals engaged in the study of apoptosis and cancer therapy.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 4-hydroperoxy-cyclophosphamide mediates caspase-independent T-cell apoptosis involving oxidative stress-induced nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of p53 and cell death by apoptosis and necrosis in 4-hydroperoxycyclophosphamide-induced limb malformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Dose-response effects of 4-hydroperoxycyclophosphamide on human T and B cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

4-Hydroperoxy Cyclophosphamide-d4: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroperoxy cyclophosphamide (4-HC), the pre-activated form of the widely used immunosuppressant cyclophosphamide, offers a valuable tool for in vitro and in vivo studies in autoimmune disease research. Its deuterated analogue, 4-Hydroperoxy Cyclophosphamide-d4 (4-HC-d4), serves as a critical internal standard for precise quantification in analytical assays. This technical guide provides an in-depth overview of 4-HC's mechanism of action, its application in relevant autoimmune disease models, and detailed experimental protocols. Particular focus is given to its role in inducing T-cell apoptosis, a key mechanism for its immunomodulatory effects.

Introduction

Cyclophosphamide is a cornerstone therapy for a variety of severe autoimmune diseases, including systemic lupus erythematosus (SLE), multiple sclerosis, and scleroderma.[1] As a prodrug, it requires hepatic metabolism to form its active metabolites, primarily 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[1] 4-hydroperoxycyclophosphamide (4-HC) is a synthetic, pre-activated derivative that spontaneously converts to 4-hydroxycyclophosphamide in aqueous solutions, bypassing the need for liver enzyme activation and making it ideal for in vitro studies.[2] The deuterated form, this compound, is utilized as an internal standard in mass spectrometry-based analytical methods for accurate quantification of cyclophosphamide and its metabolites.[3][4]

This guide will delve into the technical aspects of using 4-HC and its deuterated form in autoimmune disease research, with a focus on its mechanism of action, experimental applications, and relevant protocols.

Mechanism of Action: Induction of Caspase-Independent T-Cell Apoptosis

A primary mechanism through which 4-HC exerts its immunosuppressive effects is by inducing apoptosis in T-lymphocytes.[5] Notably, this process can occur through a caspase-independent pathway, representing an alternative cell death mechanism.[5]

The signaling cascade is initiated by 4-HC-induced production of reactive oxygen species (ROS), leading to oxidative stress.[5] This oxidative stress triggers the upregulation of the pro-apoptotic protein Bax and the subsequent nuclear translocation of two key mitochondrial factors: apoptosis-inducing factor (AIF) and endonuclease G (EndoG).[5] These factors then mediate DNA fragmentation and chromatin condensation, hallmarks of apoptosis, without the involvement of caspases.[5] Overexpression of the anti-apoptotic protein Bcl-2 has been shown to be partially protective against 4-HC-induced apoptosis.[5]

Caption: Signaling pathway of 4-HC-induced caspase-independent T-cell apoptosis.

Data Presentation: In Vitro Effects on Immune Cells

The following tables summarize the dose-dependent effects of 4-hydroperoxycyclophosphamide on various human immune cell functions as reported in the literature.

| Immune Cell Type | Function Assessed | 4-HC Concentration | Observed Effect | Reference |

| T-Lymphocytes | Mitogen- and Alloantigen-induced Proliferation | > 6-12 µg/mL | Partial Inhibition | [5] |

| Activated T-Cells & NK Cells | Cytotoxic Function | 3-6 µg/mL | Inhibition | [5] |

| B-Lymphocytes | PWM-induced IgG Synthesis | < 3 µg/mL | Inhibition | [5] |

| Suppressor T-Cells (pre-activation) | Con A-induced Suppression | 10⁻² - 20 nmol/mL | Complete Abrogation | [6] |

| Inducer T-Cells | T-cell Function | > 40 nmol/mL | Inhibition | [6] |

| Differentiated Suppressor T-Cells | Suppressor Function | > 80 nmol/mL | Resistant | [6] |

Table 1: Dose-Response of 4-Hydroperoxycyclophosphamide on Human Immune Cell Functions

Experimental Protocols

In Vitro Immunomodulatory Assays

Objective: To assess the in vitro effects of 4-hydroperoxycyclophosphamide on immune cell proliferation and function.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

4-Hydroperoxycyclophosphamide (4-HC)

-

Mitogens (e.g., Phytohemagglutinin (PHA), Concanavalin A (Con A)) or specific antigens

-

³H-thymidine or cell proliferation dyes (e.g., CFSE)

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Liquid scintillation counter or flow cytometer

Protocol for T-Cell Proliferation Assay:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of 4-HC in complete RPMI-1640 medium. Add 50 µL of the 4-HC dilutions to the appropriate wells. For control wells, add 50 µL of medium only.

-

Add 50 µL of mitogen (e.g., PHA at 5 µg/mL) or specific antigen to stimulate T-cell proliferation. For unstimulated controls, add 50 µL of medium.

-

Incubate the plates for 72 hours in a CO₂ incubator.

-

For ³H-thymidine incorporation assay, add 1 µCi of ³H-thymidine to each well and incubate for an additional 18 hours.

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

For flow cytometry-based assays, stain the cells with a proliferation dye like CFSE before stimulation and analyze the dye dilution after 72 hours.

Caption: Experimental workflow for in vitro T-cell proliferation assay.

In Vivo Murine Model of Lupus (MRL/lpr)

Objective: To evaluate the therapeutic efficacy of 4-hydroperoxycyclophosphamide in a murine model of systemic lupus erythematosus.

Materials:

-

MRL/lpr mice (female, 8-10 weeks old)

-

4-Hydroperoxycyclophosphamide (4-HC)

-

Sterile saline for injection

-

Tools for blood collection and urine analysis

-

ELISA kits for anti-dsDNA antibody quantification

-

Histology equipment

Protocol:

-

House MRL/lpr mice under specific pathogen-free conditions.

-

At 8-10 weeks of age, randomize mice into treatment and control groups.

-

For the treatment group, administer 4-HC intraperitoneally at a pre-determined dose and schedule (e.g., weekly injections). Dosing regimens for cyclophosphamide in MRL/lpr mice have been reported in the range of 10-20 mg/kg weekly, which can serve as a starting point for optimizing 4-HC dosage.

-

Administer sterile saline to the control group following the same schedule.

-

Monitor mice weekly for proteinuria using dipsticks or metabolic cages.

-

Collect blood samples bi-weekly via retro-orbital or tail vein bleeding to measure serum levels of anti-dsDNA antibodies by ELISA.

-

Monitor for clinical signs of disease, such as lymphadenopathy and skin lesions.

-

At the end of the study (e.g., 20-24 weeks of age), euthanize the mice and collect kidneys for histological analysis to assess the severity of glomerulonephritis.

Caption: Experimental workflow for in vivo evaluation in an MRL/lpr mouse model.

Role of this compound in Research

This compound is a stable isotope-labeled version of 4-HC. Its primary application in autoimmune disease research is as an internal standard for the quantification of cyclophosphamide and its metabolites in biological matrices such as plasma and dried blood spots.[3][4] The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, thereby ensuring high accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.[3][4]

Conclusion

4-Hydroperoxy cyclophosphamide is an invaluable tool for researchers studying the immunomodulatory effects of cyclophosphamide in the context of autoimmune diseases. Its ability to bypass hepatic activation allows for controlled in vitro experiments to dissect its cellular and molecular mechanisms of action. The deuterated analog, 4-HC-d4, is essential for robust analytical methodologies. The information and protocols provided in this guide are intended to facilitate the effective use of these compounds in advancing our understanding and treatment of autoimmune disorders.

References

- 1. The differential effects of cyclophosphamide and 6-mercaptopurine on the renal disease and skin immunoglobulin deposits of the NZB-NZW F1 hybrid mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic studies in NZB/NZW F1 mice. V. Comparison of cyclophosphamide and chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of immune function by calorie restriction and cyclophosphamide treatment in lupus-prone NZB/NZW F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-hydroperoxy-cyclophosphamide mediates caspase-independent T-cell apoptosis involving oxidative stress-induced nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance to 4-hydroperoxycyclophosphamide of T cells involved in cell mediated antibacterial immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Cyclophosphamide Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide (CP) is a cornerstone chemotherapeutic and immunosuppressive agent that has been in clinical use for over four decades.[1] It is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its cytotoxic effects.[2][3][4] This guide provides an in-depth overview of the foundational research on the active metabolites of cyclophosphamide, focusing on their metabolic activation, mechanism of action, and the experimental protocols used for their investigation.

Metabolic Activation of Cyclophosphamide

The bioactivation of cyclophosphamide is a complex process primarily occurring in the liver, mediated by cytochrome P450 (CYP) enzymes.[2][4] The metabolic pathway generates both the therapeutically active compounds and metabolites responsible for toxicity.

The Activation Pathway

The initial and rate-limiting step in the activation of cyclophosphamide is the hydroxylation at the C-4 position of the oxazaphosphorine ring. This reaction is catalyzed by several CYP450 isoforms, with CYP2B6 exhibiting the highest 4-hydroxylase activity.[3][5] Other contributing enzymes include CYP2A6, CYP2C9, CYP2C19, and CYP3A4.[4][5]

The product of this hydroxylation, 4-hydroxycyclophosphamide (4-OH-CP) , is the primary and predominant active metabolite, accounting for over 80% of the total dose of cyclophosphamide.[2] 4-OH-CP exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (ALDO) .[4][5][6] Both 4-OH-CP and aldophosphamide can diffuse from the liver into the systemic circulation and subsequently enter other cells.[5]

Within the target cells, aldophosphamide undergoes a spontaneous, non-enzymatic β-elimination reaction. This cleavage yields the two principal active metabolites:

-

Phosphoramide mustard (PM): The primary alkylating agent responsible for the cytotoxic and antitumor effects of cyclophosphamide.[2][7]

-

Acrolein: A highly reactive aldehyde that is largely responsible for the toxic side effects of cyclophosphamide, most notably hemorrhagic cystitis (urotoxicity).[2][7][8]

Inactivation Pathways

Parallel to the activation pathway, there are several detoxification routes that inactivate cyclophosphamide and its metabolites. A major detoxification pathway is the oxidation of aldophosphamide by aldehyde dehydrogenases (ALDH), particularly ALDH1A1, to the inactive metabolite carboxyphosphamide .[3][5] Additionally, 4-hydroxycyclophosphamide can be oxidized to the inactive 4-ketocyclophosphamide .[6] Another minor pathway involves the N-dechloroethylation of cyclophosphamide, which produces the neurotoxic metabolite chloroacetaldehyde.[2][5]

Signaling Pathway Diagram

The following diagram illustrates the metabolic activation and inactivation pathways of cyclophosphamide.

References

- 1. The analysis of cyclophosphamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclophosphamide Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. mdpi.com [mdpi.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for 4-Hydroperoxy Cyclophosphamide-d4 Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroperoxy cyclophosphamide is a critical, yet highly unstable, active metabolite of the widely used anticancer prodrug, cyclophosphamide. Its inherent instability in biological matrices presents a significant challenge for accurate bioanalytical quantification. These application notes provide a detailed protocol for the sample preparation and subsequent analysis of 4-Hydroperoxy Cyclophosphamide-d4, a deuterated internal standard essential for robust quantification, using UPLC-MS/MS. Due to its rapid degradation, immediate derivatization upon sample collection is paramount to ensure data integrity. This document outlines two effective derivatization strategies followed by established extraction techniques.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of cyclophosphamide and its derivatized metabolite, 4-hydroxycyclophosphamide (the stabilized form of 4-hydroperoxycyclophosphamide). 4-Hydroxycyclophosphamide-d4 serves as the internal standard for the analysis of 4-hydroxycyclophosphamide.

Table 1: LC-MS/MS Quantitative Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (ng/mL) | Calibration Range (ng/mL) |

| Cyclophosphamide | 261.0 | 140.0 | 5 - 10 | 5 - 60,000 |

| 4-Hydroxycyclophosphamide-Semicarbazide (SCZ) | 334.10 | 221.04 | 2.5 - 5 | 2.5 - 4,000 |

| 4-Hydroxycyclophosphamide-d4-Semicarbazide (SCZ) | 338.10 | 225.06 | N/A | N/A |

Data synthesized from multiple sources detailing UPLC-MS/MS analysis of cyclophosphamide and its metabolites.[1][2][3][4]

Experimental Protocols

Critical Pre-analytical Step: Immediate Sample Stabilization

4-Hydroperoxy cyclophosphamide is extremely unstable in plasma, with a reported half-life of approximately 4 minutes. Therefore, immediate stabilization upon blood collection is mandatory to prevent its degradation to 4-hydroxycyclophosphamide and other metabolites. This is achieved by collecting blood samples directly into tubes containing a derivatizing agent.

Protocol 1: Semicarbazide (SCZ) Derivatization and Protein Precipitation

This protocol is adapted from methods developed for the analysis of 4-hydroxycyclophosphamide, the stabilized form of 4-hydroperoxycyclophosphamide.[3][4]

Materials:

-

Blood collection tubes containing semicarbazide hydrochloride (SCZ) solution.

-

This compound (Internal Standard).

-

Methanol, HPLC grade.

-

Centrifuge capable of reaching 14,000 rpm.

-

UPLC-MS/MS system.

Procedure:

-

Sample Collection: Collect whole blood directly into pre-prepared tubes containing 5 µL of semicarbazide hydrochloride (SCZ) to immediately derivatize and stabilize the 4-hydroperoxy cyclophosphamide.

-

Internal Standard Spiking: To an aliquot of the SCZ-treated blood sample, add the working solution of this compound to achieve the desired final concentration.

-

Protein Precipitation: Add three volumes of ice-cold methanol to the blood sample.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to concentrate the sample.

-

Analysis: Inject an appropriate volume of the supernatant or the reconstituted sample into the UPLC-MS/MS system for analysis.

Protocol 2: Phenylhydrazine Derivatization and Liquid-Liquid Extraction (LLE)

This protocol utilizes phenylhydrazine for derivatization, followed by a liquid-liquid extraction for sample clean-up.

Materials:

-

Blood collection tubes containing phenylhydrazine solution.

-

This compound (Internal Standard).

-

Ethyl acetate, HPLC grade.

-

Centrifuge.

-

Nitrogen evaporator.

-

UPLC-MS/MS system.

Procedure:

-

Sample Collection: Collect whole blood directly into tubes containing a 4% w/v solution of phenylhydrazine in 0.1 M sodium citrate buffer (pH 6.0).

-

Internal Standard Spiking: Add the this compound internal standard to the derivatized blood sample.

-

Liquid-Liquid Extraction:

-

Add 4 mL of ethyl acetate to the plasma sample.

-

Vortex for 2 minutes to ensure efficient extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

-

Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporation: Evaporate the ethyl acetate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase.

-

Analysis: Inject the reconstituted sample into the UPLC-MS/MS system.

Visualizations

Metabolic Pathway of Cyclophosphamide

Caption: Metabolic activation of Cyclophosphamide and analytical stabilization.

Experimental Workflow for Sample Preparation

Caption: General workflow for the sample preparation of this compound.

References

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. A Sensitive and Rapid Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometric Assay for the Simultaneous Quantitation of Cyclophosphamide and the 4-Hydroxycyclophosphamide Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of 4-hydroxycyclophosphamide in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 4-Hydroxycyclophosphamide in Biological Matrices using a Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of 4-hydroxycyclophosphamide (4-OHCP), the primary active metabolite of the anticancer prodrug cyclophosphamide (CP), in biological matrices such as plasma and dried blood spots (DBS). Due to its inherent instability, 4-OHCP requires immediate derivatization for accurate quantification.[1][2][3] This method employs a stable isotope-labeled internal standard, 4-hydroxycyclophosphamide-d4 (4-OHCP-d4), and analysis by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The protocol described herein is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive assay for pharmacokinetic and pharmacodynamic studies of cyclophosphamide.

Introduction

Cyclophosphamide is a widely used cytotoxic agent that requires metabolic activation by cytochrome P450 enzymes to its active form, 4-hydroxycyclophosphamide.[1][4][5] The therapeutic efficacy of cyclophosphamide is largely determined by the concentration of 4-OHCP.[4][6][7] However, 4-OHCP is unstable in biological samples, readily converting to its tautomer, aldophosphamide, which then degrades into the cytotoxic phosphoramide mustard and the byproduct acrolein.[5] To overcome this instability, a derivatization step is necessary immediately after sample collection to form a stable product for analysis.[1][2] This protocol utilizes semicarbazide hydrochloride for derivatization, which reacts with 4-OHCP to form a stable semicarbazone derivative. The use of a deuterated internal standard (4-OHCP-d4) ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.

Experimental Workflow

Caption: Overview of the analytical workflow for 4-OHCP quantification.

Materials and Reagents

-

4-Hydroxycyclophosphamide (4-OHCP)

-

4-Hydroxycyclophosphamide-d4 (4-OHCP-d4)

-

Semicarbazide hydrochloride

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ultrapure water

-

Potassium phosphate buffer (50 mmol, pH 7.4)

-

Human plasma or whole blood

Protocol

Preparation of Stock and Working Solutions

-

4-OHCP Stock Solution (5 mg/mL): Dissolve 5.0 mg of sodium thiosulfate in 1.0 mL of ultrapure water and add this solution to a vial containing 5.0 mg of 4-OHCP.[6][7]

-

4-OHCP-d4 Internal Standard (IS) Stock Solution (2.5 mg/mL): Dissolve 2.5 mg of sodium thiosulfate in 1.0 mL of ultrapure water and add this solution to a vial containing 2.5 mg of 4-OHCP-d4.[6][7]

-

Semicarbazide Solution (2 M): Dissolve semicarbazide hydrochloride in 50 mmol potassium phosphate buffer (pH 7.4) to a final concentration of 2 M.[6]

-

Working Solutions: Prepare working solutions of 4-OHCP and 4-OHCP-d4 by diluting the stock solutions with ultrapure water to the desired concentrations for creating calibration standards and quality control samples.[7]

Sample Preparation

This protocol is adapted for both plasma and dried blood spot (DBS) samples.

For Plasma Samples:

-

Immediately after blood collection and centrifugation, add 5 µL of 2 M semicarbazide solution to 100 µL of plasma.

-

Add the 4-OHCP-d4 internal standard solution.

-

Vortex the sample briefly.

-

Precipitate proteins by adding 3 volumes of cold methanol (e.g., 300 µL).

-

Vortex for 30 seconds, sonicate for 10 minutes, and then centrifuge at 10,000 rpm for 10 minutes.[6]

-

Transfer the supernatant to a clean tube for analysis.

For Dried Blood Spot (DBS) Samples:

-

Spot 50 µL of 2 M semicarbazide solution onto the DBS card and let it air-dry for two hours.[8][9]

-

Spot 30 µL of the whole blood sample onto the semicarbazide-treated area of the DBS card and let it air-dry for three hours.[9]

-

Punch out the entire blood spot and place it into a microcentrifuge tube.

-

Add 20 µL of the 4-OHCP-d4 internal standard solution (e.g., 1 µg/mL) and 1000 µL of methanol.[6][8]

-

Vortex the mixture for two minutes, sonicate for 10 minutes, and centrifuge at 10,000 rpm for five minutes.[8][9]

-

Transfer the supernatant for analysis.

UPLC-MS/MS Analysis

Chromatographic Conditions:

| Parameter | Condition |

| Column | Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent[4][6] |

| Mobile Phase A | 0.01% Formic acid in water[4][6] |

| Mobile Phase B | Acetonitrile or Methanol[4][6] |

| Flow Rate | 0.15 - 0.2 mL/min[4][6][10] |

| Column Temperature | 50°C[9] |

| Injection Volume | 10 µL[8] |

| Gradient Elution | A linear gradient should be optimized to ensure separation of the analyte from matrix components.[4][6][10] |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4][6][10] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[4][6] |

| MRM Transitions | 4-OHCP-Semicarbazone: m/z 333.7 > 221.0 or 334.10 > 221.04[4][6][10][11] 4-OHCP-d4-Semicarbazone: m/z 337.7 > 225.1 or 338.10 > 225.06[4][6][10][11] |

| Capillary Voltage | 3.5 kV[8][9] |

| Desolvation Temperature | 350°C[8][9] |

| Desolvation Gas Flow | 500 L/h[8][9] |

Quantitative Data Summary

The following table summarizes the performance characteristics of the described analytical method as reported in the literature.

| Parameter | 4-Hydroxycyclophosphamide | Reference(s) |

| Linearity Range | 2.5 - 1,000 ng/mL 5 - 4,000 ng/mL 50 - 5,000 ng/mL | [1][6][7][10] |

| Lower Limit of Quantitation (LLOQ) | 2.5 ng/mL 5 ng/mL 50 ng/mL | [1][6][7][10] |

| Accuracy | < 15% deviation | [1][2] |

| Precision (%RSD) | < 15% | [1][2] |

Signaling Pathway and Metabolism

Caption: Metabolic activation pathway of cyclophosphamide.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of 4-hydroxycyclophosphamide in biological samples. The use of a deuterated internal standard and a derivatization step to stabilize the labile analyte are critical for achieving accurate and precise results. This methodology is well-suited for pharmacokinetic studies and therapeutic drug monitoring of cyclophosphamide, enabling a better understanding of its disposition and clinical effects.

References

- 1. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Sensitive and Rapid Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometric Assay for the Simultaneous Quantitation of Cyclophosphamide and the 4-Hydroxycyclophosphamide Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of N, N’ N”-triethylenethiophosphoramide, N, N”-triethylenephosphoramide, cyclophosphamide, and 4-hydroxy-cyclophosphamide in microvolume human plasma to support neonatal and pediatric drug studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]

- 8. scienceopen.com [scienceopen.com]

- 9. Phenotyping Study of Cyclophosphamide 4-Hydroxylation in Malay Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholar.ui.ac.id [scholar.ui.ac.id]

- 11. researchgate.net [researchgate.net]

Application of 4-Hydroperoxy Cyclophosphamide-d4 in Lymphoma Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroperoxy Cyclophosphamide (4-HC) is the pre-activated form of cyclophosphamide, a widely used chemotherapeutic agent in the treatment of various cancers, including lymphomas.[1] Unlike its parent drug, 4-HC does not require metabolic activation by liver enzymes to exert its cytotoxic effects, making it an ideal compound for in vitro studies.[2] The deuterated form, 4-Hydroperoxy Cyclophosphamide-d4 (4-HC-d4), offers a stable isotope-labeled internal standard for pharmacokinetic and metabolic studies, while exhibiting similar biological activity to the non-deuterated compound. This document provides detailed application notes and experimental protocols for the use of 4-HC-d4 in lymphoma cell line research.

Mechanism of Action

4-HC-d4, like 4-HC, is an alkylating agent that exerts its cytotoxic effects primarily through the induction of apoptosis.[3][4] Upon entering the cell, it spontaneously decomposes to form phosphoramide mustard and acrolein.[5] Phosphoramide mustard is a potent DNA alkylating agent that forms inter- and intra-strand cross-links, leading to the inhibition of DNA replication and transcription.[5][6] This DNA damage triggers a cascade of cellular responses, ultimately leading to programmed cell death.

The apoptotic signaling induced by 4-HC involves multiple pathways:

-

DNA Damage Response: DNA cross-linking activates the ATM/ATR and Chk1/Chk2 signaling pathways, leading to the stabilization and activation of the tumor suppressor protein p53.[6]

-

Mitochondrial (Intrinsic) Pathway: 4-HC can induce the production of reactive oxygen species (ROS), which in turn triggers the mitochondrial death pathway.[7] This involves the activation of caspase-9 and is modulated by the Bcl-2 family of proteins.[3][4]

-

Endoplasmic Reticulum (ER) Stress: 4-HC has been shown to induce ER stress, leading to the activation of the unfolded protein response (UPR) and subsequent apoptosis.[8][9] Key mediators in this pathway include GRP78, ATF6, PERK, and IRE1α.[8][9]

-

Caspase-Independent Apoptosis: In some T-cell lines, 4-HC has been observed to mediate caspase-independent apoptosis through the nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG.

Data Presentation

Table 1: Cytotoxicity of 4-Hydroperoxy Cyclophosphamide in Various Cell Lines

| Cell Line Type | Cell Line | IC50 (µM) | Exposure Time | Reference |

| Glioblastoma | U87 | 15.67 ± 0.58 | 24 hours | [8] |

| Glioblastoma | T98 | 19.92 ± 1 | 24 hours | [8] |

Note: While not lymphoma cell lines, these values provide a general indication of the cytotoxic potential of 4-HC.

Table 2: Dose-Dependent Effects of 4-Hydroperoxy Cyclophosphamide on Human Lymphocytes

| Immune Function | Cell Type | Inhibitory Concentration (µg/mL) | Reference |

| T-cell Proliferation | T-cells | > 6-12 | [10] |

| Cytotoxic Function | Activated T-cells & NK cells | 3-6 | [10] |

| IgG Synthesis | B-cells | < 3 | [10] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effect of 4-HC-d4 on lymphoma cell lines.

Materials:

-

Lymphoma cell lines (e.g., Raji, Daudi)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed lymphoma cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of 4-HC-d4 in complete medium.

-

Add 100 µL of the 4-HC-d4 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubate the cells for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with 4-HC-d4.

Materials:

-

Lymphoma cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed lymphoma cells in a 6-well plate at a density of 1 x 10⁶ cells/well in 2 mL of complete medium.

-

Treat the cells with various concentrations of 4-HC-d4 for the desired time period (e.g., 24 hours). Include an untreated control.

-

Collect the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[11]

Western Blot Analysis

This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathways induced by 4-HC-d4.

Materials:

-

Lymphoma cell lines

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p53, anti-phospho-p53, anti-GRP78, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Treat lymphoma cells with 4-HC-d4 as described in the apoptosis assay protocol.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature the protein lysates by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Visualizations

Signaling Pathway of this compound Induced Apoptosis

References

- 1. In vitro synergism of 4-hydroperoxycyclophosphamide and cisplatin: relevance for bone marrow purging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro effects of 4-hydroperoxycyclophosphamide on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells. | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. ClinPGx [clinpgx.org]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dose-response effects of 4-hydroperoxycyclophosphamide on human T and B cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis Protocols | USF Health [health.usf.edu]

Application Notes and Protocols: Experimental Use of 4-Hydroperoxy Cyclophosphamide-d4 in T-cell Apoptosis Studies

For Researchers, Scientists, and Drug Development Professionals

Application Note: Inducing T-cell Apoptosis with 4-Hydroperoxy Cyclophosphamide-d4

4-Hydroperoxy Cyclophosphamide (4-HC) is the pre-activated, primary active metabolite of the widely used chemotherapeutic and immunosuppressive agent, cyclophosphamide. Unlike its parent compound, 4-HC does not require metabolic activation by liver enzymes, making it suitable for in vitro studies. The deuterated form, this compound (4-HC-d4), serves as a biologically equivalent compound, ideal for studies requiring stable isotope labeling or as an internal standard in mass spectrometry analyses, while exhibiting the same mechanism of action.

In T-lymphocytes, 4-HC is a potent inducer of apoptosis, a critical mechanism for T-cell depletion in various therapeutic contexts.[1] Its mode of action is complex, involving the induction of oxidative stress, which can trigger both caspase-dependent and caspase-independent cell death pathways.[1][2] Research indicates that 4-HC treatment leads to the production of reactive oxygen species (ROS), upregulation of the pro-apoptotic protein Bax, and subsequent nuclear translocation of mitochondrial factors such as apoptosis-inducing factor (AIF) and endonuclease G (EndoG).[1] This suggests that 4-HC can bypass classical caspase-mediated apoptosis, representing an alternative death pathway.[1] Furthermore, studies have implicated the NRF2/HMOX-1 pathway and endoplasmic reticulum (ER) stress in the cellular response to 4-HC.[3][4][5]

The differential sensitivity of T-cell subsets to 4-HC makes it a valuable tool for dissecting immunoregulatory interactions.[6][7] For instance, suppressor T-cell functions are highly sensitive to low concentrations of 4-HC, whereas inducer and mature suppressor T-cells are more resistant.[6] These application notes provide quantitative data and detailed protocols for utilizing 4-HC-d4 to study T-cell apoptosis.

Data Presentation: Dose-Response Effects of 4-HC

The following table summarizes the effective concentrations of 4-HC on different lymphocyte functions as reported in the literature. These values can serve as a starting point for designing experiments with 4-HC-d4.

| Cell Type / Function | Effective Concentration | Observed Effect | Source |

| Human Suppressor T-cells | 10 - 20 nmol/mL (approx. 2.8 - 5.6 µM) | Complete abrogation of Con A-induced suppression | [6] |

| Human Inducer T-cells | > 40 nmol/mL (approx. > 11.2 µM) | Inhibition of inducer function | [6] |

| Human Cytotoxic T-cells & NK cells | 3 - 6 µg/mL (approx. 10.7 - 21.4 µM) | Inhibition of cytotoxic function | [7] |

| Human T-cell Proliferation | > 6 - 12 µg/mL (approx. > 21.4 - 42.8 µM) | Partial inhibition of proliferation to mitogens | [7] |

| Human B-cell IgG Synthesis | < 3 µg/mL (approx. < 10.7 µM) | Inhibition of PWM-induced IgG synthesis | [7] |

| Murine Glioblastoma Cells (GL261) | 5 - 160 µM | Dose-dependent decrease in cell viability | [3][5] |

| Human Glioblastoma Cells (U87, T98) | IC50: 15.67 µM (U87), 19.92 µM (T98) | Half-maximal inhibitory concentration after 24h | [4] |

Note: Concentrations were converted for comparison. 1 µg/mL of 4-HC is approximately 3.56 µM.

Signaling Pathways in 4-HC-Induced T-cell Apoptosis

4-HC initiates a cascade of intracellular events culminating in apoptosis. The primary mechanism involves the generation of oxidative stress, which triggers downstream mitochondrial and nuclear events.

Caption: 4-HC-d4 induced caspase-independent apoptosis pathway in T-cells.

Experimental Protocols

Protocol: T-cell Culture and Treatment with 4-HC-d4

This protocol describes the general procedure for culturing a T-cell line (e.g., Jurkat) and inducing apoptosis with 4-HC-d4.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (4-HC-d4) stock solution (e.g., 10 mM in DMSO)

-

Phosphate Buffered Saline (PBS)

-

6-well or 96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Culture Jurkat cells in RPMI-1640 medium. Seed cells at a density of 0.5 x 10⁶ cells/mL in the desired culture plate format.

-

Preparation of 4-HC-d4: Dilute the 4-HC-d4 stock solution in complete culture medium to achieve the desired final concentrations (e.g., 5 µM to 100 µM). Prepare a vehicle control using an equivalent amount of DMSO.

-

Treatment: Add the diluted 4-HC-d4 or vehicle control to the appropriate wells.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3][5]

-

Cell Harvesting: After incubation, collect the cells by centrifugation for downstream analysis (e.g., flow cytometry, Western blot).

Caption: General experimental workflow for T-cell treatment with 4-HC-d4.

Protocol: Apoptosis Assessment by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Treated and control cells from Protocol 4.1

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest Cells: Harvest approximately 1-5 x 10⁵ cells by centrifugation (300 x g for 5 minutes).

-

Wash Cells: Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspend: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Stain: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilute: Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze: Analyze the samples by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol: Western Blot for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins in the 4-HC-d4 induced apoptosis pathway (e.g., Bax, NRF2, HMOX-1).

Materials:

-

Treated and control cells from Protocol 4.1